molecular formula C13H8F2O B1443423 2-(2,4-Difluorophenyl)benzaldehyde CAS No. 1183323-64-9

2-(2,4-Difluorophenyl)benzaldehyde

Cat. No. B1443423
M. Wt: 218.2 g/mol
InChI Key: KSNYBGBUTBEDQC-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorophenyl)benzaldehyde” is a chemical compound with the CAS Number: 1183323-64-9 . It has a molecular weight of 218.2 . The IUPAC name for this compound is 2’,4’-difluoro [1,1’-biphenyl]-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorophenyl)benzaldehyde” consists of a biphenyl group with two fluorine atoms attached to the phenyl ring . The InChI code for this compound is 1S/C13H8F2O/c14-10-5-6-12 (13 (15)7-10)11-4-2-1-3-9 (11)8-16/h1-8H .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,4-Difluorophenyl)benzaldehyde” are not available, it’s known that the 2nd position of benzothiazole, a similar compound, is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Difluorophenyl)benzaldehyde” include a molecular weight of 218.20 g/mol . The compound has a complexity of 236 . The InChI key for this compound is VXWNQBQQPCHIMW-UHFFFAOYSA-N .

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • Benzaldehydes with electron-withdrawing groups, such as 2-(2,4-Difluorophenyl)benzaldehyde, are used in superacid-catalyzed reactions with benzene to produce substituted triphenylmethane. This process involves transalkylation as a key step (Saito, Ohwada, & Shudo, 1996).
    • Such benzaldehydes are also used in the synthesis of labeled benzaldehydes for applications in synthetic organic chemistry, particularly in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
  • Biotechnology and Bioengineering :

    • In biotechnology, benzaldehyde derivatives are used to enhance bioproduction processes. For instance, Pichia pastoris, a type of yeast, has been utilized for the bioproduction of benzaldehyde, leveraging the enzyme alcohol oxidase (AOX) to yield benzaldehyde from benzyl alcohol (Craig & Daugulis, 2013).
  • Materials Science and Polymer Chemistry :

    • Benzaldehydes like 2-(2,4-Difluorophenyl)benzaldehyde are key intermediates in synthesizing various polymers. For instance, they are used in the synthesis of fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers, which exhibit high fluorescence and thermal stability (Neilson, Budy, Ballato, & Smith, 2008).
  • Pharmaceutical Research :

    • In pharmaceutical research, fluorinated benzaldehydes are utilized in the synthesis of combretastatin analogues, which show potential as anticancer agents. These studies focus on the synthesis and evaluation of the in vitro anticancer properties of these compounds (Lawrence et al., 2003).

Safety And Hazards

The safety information available indicates that “2-(2,4-Difluorophenyl)benzaldehyde” has a GHS07 pictogram, with a signal word of "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for “2-(2,4-Difluorophenyl)benzaldehyde” are not available, research on similar compounds like benzothiazole derivatives is ongoing, with a focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(2,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-5-6-12(13(15)7-10)11-4-2-1-3-9(11)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNYBGBUTBEDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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